(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a morpholinylphenyl group connected by a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 2-fluorophenyl intermediate through halogenation reactions.
Coupling Reaction: The 2-fluorophenyl intermediate is then coupled with a 4-morpholin-4-ylphenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific molecular targets.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of (E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-chlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
- (E)-2-(2-bromophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
- (E)-2-(2-methylphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-19-4-2-1-3-18(19)16(14-21)13-15-5-7-17(8-6-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYABGELGCNIU-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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